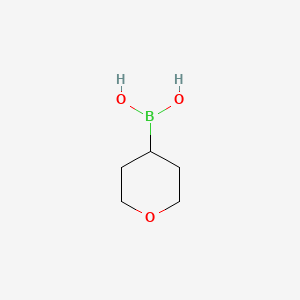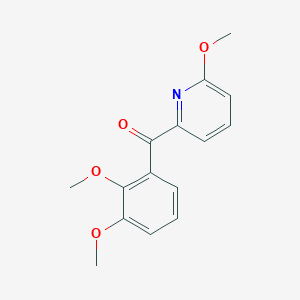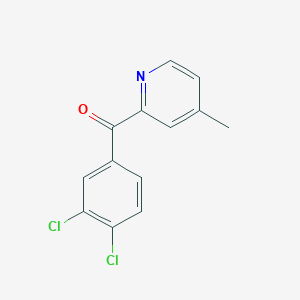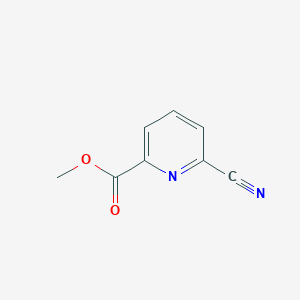![molecular formula C13H20ClNO3 B1452919 3-[Methyl(3-phenoxypropyl)amino]propansäure-Hydrochlorid CAS No. 132424-09-0](/img/structure/B1452919.png)
3-[Methyl(3-phenoxypropyl)amino]propansäure-Hydrochlorid
Übersicht
Beschreibung
Chemical Reactions Analysis
The specific chemical reactions involving 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride are not detailed in the search results. As a chemically synthesized compound, it is likely involved in various chemical reactions during its synthesis.Physical And Chemical Properties Analysis
3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 273.76 g/mol .Wissenschaftliche Forschungsanwendungen
Hemmung der Leukotrien-A4-Hydrolase
Diese Verbindung ist ein potenter Inhibitor der humanen rekombinanten Leukotrien-A4-Hydrolase, die für die Umwandlung von Leukotrien A4 zu Leukotrien B4, einem Mediator in Entzündungsreaktionen, essentiell ist . Sie hat sich als wirksam bei der Hemmung sowohl der Epoxidhydrolase- als auch der Aminopeptidaseaktivität erwiesen, mit Ki-Werten von 23 bzw. 27 nM .
Entzündungshemmende Anwendungen
Aufgrund ihrer hemmenden Wirkung auf die Leukotrien-B4-Produktion hat diese Chemikalie potenzielle Anwendungen bei der Behandlung von entzündlichen Erkrankungen. Sie wurde in Tiermodellen getestet, z. B. in einem Rattenmodell der Ionophor-induzierten peritonealen Eikosanoidproduktion, wo sie die Leukotrien-B4-Produktion wirksam reduzierte, ohne andere Eikosanoid zu beeinflussen .
Pharmakodynamik
Die Verbindung zeigt eine lange pharmakodynamische Halbwertszeit, was sich in ihrer Fähigkeit zeigt, die Leukotrien-B4-Produktion bei Mäusen bis zu 24 Stunden nach einer einmaligen oralen Dosis zu hemmen. Dies deutet auf ihr Potenzial für eine einmal tägliche Dosierung in klinischen Umgebungen hin .
Hautinfiltration
In einem umgekehrten passiven dermalen Arthus-Modell bei Ratten blockierte die orale Vorbehandlung mit der Verbindung die Leukotrien-B4-Produktion, was eine gute Penetration des Arzneimittels in die Haut zeigt, was für topische therapeutische Anwendungen entscheidend ist .
Ödem-Prävention
Die Verbindung hat sich als wirksam bei der Vorbeugung von Arachidonsäure-induziertem Ohrodem bei Mäusen erwiesen, wenn sie oral oder topisch verabreicht wird. Dies deutet auf ihren potenziellen Einsatz bei Erkrankungen hin, die mit Ödemen und Schwellungen einhergehen .
Synthese von Monoisomeren Phthalocyaninen
Sie wird bei der Synthese und Charakterisierung von Monoisomeren Phthalocyaninen verwendet, bei denen es sich um Verbindungen handelt, die Anwendungen in der Materialwissenschaft finden, insbesondere bei der Herstellung neuer Photodynamischer Therapiemittel .
Thermophysikalische Eigenschaftsforschung
Die thermophysikalischen Eigenschaften der Verbindung sind von Interesse in der Forschung, die sich auf reine Verbindungen konzentriert, insbesondere auf organische Verbindungen. Diese Daten sind entscheidend für das Verständnis des Verhaltens der Verbindung unter verschiedenen Bedingungen .
Wirkmechanismus
Target of Action
The primary target of 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride is Leukotriene A4 hydrolase . This enzyme plays a dual role, being essential for the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4) and also possessing an aminopeptidase activity .
Mode of Action
3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride acts as a potent inhibitor of human recombinant Leukotriene A4 hydrolase . It inhibits both the epoxide hydrolase and aminopeptidase activities of the enzyme, with Ki values of 23 and 27 nM, respectively . It also inhibits calcium ionophore-induced Leukotriene B4 production in human whole blood .
Biochemical Pathways
The compound affects the Leukotriene pathway by inhibiting the conversion of Leukotriene A4 to Leukotriene B4 . This results in a decrease in the production of Leukotriene B4, a potent inflammatory mediator .
Pharmacokinetics
The compound exhibits good oral activity and cell penetration . It inhibits mouse ex vivo calcium ionophore-stimulated blood Leukotriene B4 production with ED50 values at 1.0 and 3.0 h of 0.2 and 0.8 mg/kg, respectively . A single oral dose of 10 mg/kg of the compound blocked mouse ex vivo Leukotriene B4 production 67% at 18 h and 44% at 24 h, suggesting a long pharmacodynamic half-life .
Result of Action
The inhibition of Leukotriene B4 production by 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride leads to a reduction in inflammation . In animal models, the compound has been shown to block ear edema in mice when administered orally or topically 1 h before challenge with arachidonic acid .
Eigenschaften
IUPAC Name |
3-[methyl(3-phenoxypropyl)amino]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-14(10-8-13(15)16)9-5-11-17-12-6-3-2-4-7-12;/h2-4,6-7H,5,8-11H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUOGFFXUDEPQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC1=CC=CC=C1)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine](/img/structure/B1452852.png)


![[(3-Fluorophenyl)methyl]urea](/img/structure/B1452857.png)
![1-(2-fluoro-4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1452858.png)
